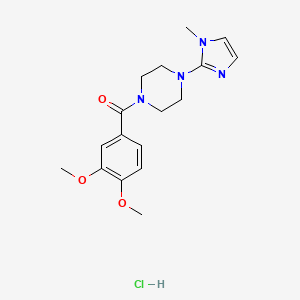

(3,4-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Descripción

(3,4-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic small-molecule compound with a molecular weight of 417.89 g/mol and the molecular formula C₂₁H₂₅ClN₄O₃. The compound features a methanone core linked to a 3,4-dimethoxyphenyl group and a piperazine ring substituted with a 1-methylimidazole moiety.

The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmacological studies.

Propiedades

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3.ClH/c1-19-7-6-18-17(19)21-10-8-20(9-11-21)16(22)13-4-5-14(23-2)15(12-13)24-3;/h4-7,12H,8-11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDMKVHHFLBGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with 1-methyl-1H-imidazole in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to ensure consistency and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions

(3,4-Dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.

Reduction: The imidazole ring can be reduced to form different derivatives.

Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various imidazole derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives with potentially unique properties .

Aplicaciones Científicas De Investigación

(3,4-Dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (3,4-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound acts as an agonist or antagonist, influencing cellular responses .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally and functionally related molecules. Key analogs include:

1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7)

- Structural Differences :

- Replaces the 3,4-dimethoxyphenyl group with a benzimidazole-pyridinyl-ethylpiperazine chain.

- Features a 4-methoxybenzyl substituent instead of a methyl group on the imidazole.

- Pharmacological Profile :

Key Data :

Parameter Value Molecular Weight 518.63 g/mol Solubility (PBS, pH 7.4) 12 µg/mL Plasma Protein Binding 89%

4-(4-Chlorophenyl)piperazin-1-yl-(3-nitrophenyl)methanone

- Structural Differences :

- Substitutes the imidazole-piperazine moiety with a 4-chlorophenylpiperazine group.

- Replaces 3,4-dimethoxy with a 3-nitro group on the aryl ring.

- Pharmacological Profile :

- Primarily targets serotonin 5-HT₂A receptors (Ki = 0.3 µM) with minimal histaminergic activity.

- Higher lipophilicity (LogP = 3.5) correlates with increased CNS penetration .

Key Data :

Parameter Value Molecular Weight 345.78 g/mol Solubility (DMSO) >50 mg/mL Half-life (Rat Plasma) 2.1 hours

4-(2-Methoxyethyl)piperazin-1-yl-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

- Structural Differences :

- Incorporates a 2-methoxyethylpiperazine chain and a dihydrobenzodioxin ring.

- Lacks the imidazole substituent.

- Pharmacological Profile :

- Selective α₁-adrenergic receptor antagonist (Ki = 0.5 µM) with vasodilatory effects.

- Reduced off-target activity at histamine receptors due to absence of imidazole .

Key Data :

Parameter Value Molecular Weight 348.38 g/mol Bioavailability (Oral) 45% IC₅₀ (hERG Inhibition) >10 µM

Research Findings and Mechanistic Insights

- Receptor Selectivity : The imidazole-piperazine scaffold in the parent compound confers moderate polypharmacology, targeting both histamine and serotonin receptors. However, structural modifications (e.g., benzimidazole substitution in Compound 7) enhance specificity for H₁/H₄ receptors .

- Metabolic Stability : The 3,4-dimethoxyphenyl group in the parent compound is susceptible to demethylation by CYP3A4, whereas analogs with bulkier substituents (e.g., 4-methoxybenzyl in Compound 7) exhibit slower hepatic clearance .

- Toxicity : The parent compound shows a favorable safety profile in acute toxicity studies (LD₅₀ > 500 mg/kg in mice), contrasting with nitro-substituted analogs, which display hepatotoxicity at high doses .

Actividad Biológica

(3,4-Dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic compound with potential therapeutic applications. Its unique structure, featuring a dimethoxyphenyl moiety and an imidazole ring, suggests various biological activities that merit investigation.

- Molecular Formula : C23H27ClN4O3

- Molecular Weight : 442.9 g/mol

- CAS Number : 1185121-93-0

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions and inhibit enzyme activity, while the methoxy groups may enhance lipophilicity and facilitate cell membrane penetration.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to induce apoptosis in cancer cells by modulating pathways involving Bcl-2 family proteins and caspases.

Case Study : A study on related compounds demonstrated that the presence of methoxy groups enhances cytotoxicity against various cancer cell lines. The compound's IC50 values were observed to be in the low micromolar range, indicating potent activity.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 5.0 | Bcl-2 inhibition |

| Compound B | HT29 (colon cancer) | 3.2 | Caspase activation |

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The compound's structure suggests potential activity against bacterial and fungal pathogens through disruption of microbial cell membranes or inhibition of specific enzymes.

Research Findings : A preliminary screening revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that:

- Methoxy Substituents : Enhance biological activity by increasing solubility and bioavailability.

- Imidazole Ring : Essential for interaction with biological targets, contributing to enzyme inhibition and receptor modulation.

Q & A

Q. What synthetic methodologies are typically employed for the preparation of (3,4-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Piperazine functionalization : Introduction of the 1-methylimidazole moiety via alkylation or amidation under inert atmospheres (e.g., nitrogen) .

- Ketone formation : Coupling the dimethoxyphenyl group to the piperazine ring using carbonyl-activating reagents like EDCI or DCC .

- Hydrochloride salt formation : Treatment with HCl gas or aqueous HCl to improve solubility and stability .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Imidazole attachment | 1-Methylimidazole, K₂CO₃, DMF, 80°C | 65–70 | >95% |

| Carbonyl coupling | EDCI, HOBt, DCM, RT | 50–60 | >90% |

| Salt formation | HCl (g), diethyl ether | 85–90 | >98% |

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethoxyphenyl (δ 3.8–3.9 ppm for OCH₃), piperazine (δ 2.5–3.5 ppm), and imidazole (δ 7.0–7.5 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 386.18) .

- X-ray Crystallography : Optional for resolving ambiguous stereochemistry or crystal packing effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Storage : Keep in sealed glass containers at 2–8°C in a dry, dark environment to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Solvent Screening : Replace DCM with THF or acetonitrile to enhance reagent solubility .

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

- Temperature Control : Gradual heating (e.g., 40°C) reduces side reactions like imidazole ring decomposition .

Q. What analytical approaches resolve discrepancies between experimental and theoretical NMR data?

- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and differentiate overlapping signals (e.g., piperazine vs. imidazole protons) .

- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in the piperazine ring .

Q. How should researchers design assays to investigate the compound’s mechanism of action?

- Receptor Binding Assays : Screen against serotonin (5-HT) or histamine receptors due to structural similarity to known ligands .

- Enzyme Inhibition Studies : Test activity against cyclooxygenase (COX) isoforms using fluorometric or colorimetric kits .

- Cellular Uptake Analysis : Employ fluorescent analogs or radiolabeled (³H/¹⁴C) derivatives to track intracellular localization .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt crystallization?

- Anti-Solvent Addition : Gradually introduce diethyl ether to ethanolic solutions to control crystal nucleation .

- Seeding : Add pre-formed microcrystals to standardize crystal growth kinetics .

- pH Monitoring : Maintain pH 2–3 during salt formation to avoid free base precipitation .

Q. How can in silico tools predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), bioavailability, and CYP450 interactions .

- Molecular Docking : Simulate binding to target proteins (e.g., 5-HT receptors) using AutoDock Vina or Schrödinger .

- Metabolite Identification : Employ GLORY or Meteor Nexus to predict Phase I/II metabolic pathways .

Data Contradiction Analysis Example

Conflict : Discrepancies in reported IC₅₀ values for COX-2 inhibition.

Resolution :

Assay Standardization : Normalize data using a reference inhibitor (e.g., celecoxib) .

Cell Line Validation : Confirm target expression levels in tested models via Western blot .

Statistical Reanalysis : Apply ANOVA to assess inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.